Z-Lll-amc

説明

Overview of Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are indispensable tools in modern enzymology, providing a sensitive and continuous method for monitoring enzyme activity. caymanchem.comnih.gov These molecules are engineered to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The general principle involves a peptide sequence that is recognized by the target protease, linked to a fluorophore. In their intact state, the fluorescence of the fluorophore is often suppressed or "quenched." pubcompare.ai Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence that can be quantified using a fluorometer. pubcompare.ai This change in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme. promega.com

There are various designs for fluorogenic substrates, including those based on Fluorescence Resonance Energy Transfer (FRET), where a donor fluorophore's energy is transferred to an acceptor molecule (quencher) in close proximity. Cleavage of the intervening peptide separates the pair, restoring the donor's fluorescence. Another common strategy, employed by Z-Leu-Leu-Leu-AMC, uses a fluorogenic leaving group that becomes fluorescent only after its release from the peptide. researchgate.net

The 7-Amino-4-Methylcoumarin (B1665955) (AMC) Moiety as a Protease Activity Reporter

At the heart of Z-Leu-Leu-Leu-AMC's function is the 7-amino-4-methylcoumarin (AMC) group. caymanchem.com AMC is a classic fluorophore widely used in the design of protease substrates. nih.gov When the AMC molecule is linked to the C-terminus of a peptide via an amide bond, its fluorescence is minimal. ubpbio.com This is because the electronic properties of the coumarin (B35378) ring are altered by the peptide linkage.

However, when a protease cleaves the peptide bond between the C-terminal amino acid and the AMC moiety, the free 7-amino-4-methylcoumarin is liberated. ubpbio.com This free AMC is highly fluorescent, exhibiting excitation maxima typically in the range of 340-380 nm and emission maxima around 440-460 nm. stressmarq.comcaymanchem.comadipogen.com The intensity of the emitted light is directly proportional to the amount of AMC released, providing a robust and quantifiable signal of protease activity. promega.com The significant difference in fluorescence between the conjugated and free forms of AMC makes it an excellent reporter for enzyme kinetics.

Historical Development and Early Applications of Z-Leu-Leu-Leu-AMC in Biochemical Inquiry

The use of small peptide substrates to probe the various catalytic activities of the proteasome was a significant advancement in the field. Early research in the 1990s focused on identifying and characterizing the different proteolytic activities within this complex enzyme. In 1994, a study by Tsubuki and colleagues identified a specific enzymatic activity in the proteasome that degrades benzyloxycarbonyl(Z)-Leu-Leu-Leu-4-methylcoumaryl-7-amide (Z-LLL-MCA). nih.gov This research highlighted this particular activity as a potential regulator of neurite outgrowth and also identified heat-shock protein 90 (HSP90) as a specific inhibitor of this Z-LLL-MCA degrading activity. nih.gov This work laid the groundwork for the use of Z-Leu-Leu-Leu based fluorogenic substrates to specifically assay the chymotrypsin-like activity of the proteasome.

Subsequent studies utilized Z-LLL-AMC and similar substrates to further characterize the proteasome's function and to screen for potential inhibitors. For example, research published in 1996 used this substrate to demonstrate that the antitumor drug aclacinomycin A selectively inhibits the chymotrypsin-like activity of the bovine pituitary 20S proteasome. caymanchem.com These early applications were crucial in establishing Z-Leu-Leu-Leu-AMC as a standard tool for investigating the chymotrypsin-like activity of the proteasome, a role it continues to fulfill in biochemical and cell biology research today.

Interactive Data Tables

Table 1: Properties of Z-Leu-Leu-Leu-AMC

| Property | Value | Reference |

| Full Chemical Name | N-((Phenylmethoxy)carbonyl)-L-leucyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide | - |

| Synonyms | This compound, Proteasome Substrate I | caymanchem.com |

| Molecular Formula | C₃₆H₄₈N₄O₇ | caymanchem.com |

| Molecular Weight | 648.8 g/mol | caymanchem.com |

| CAS Number | 152015-61-7 | caymanchem.com |

| Excitation Wavelength | 340-380 nm | stressmarq.comcaymanchem.comadipogen.com |

| Emission Wavelength | 440-460 nm | stressmarq.comcaymanchem.comadipogen.com |

| Target Enzyme Activity | Proteasome Chymotrypsin-like (β5 subunit) | stressmarq.commedchemexpress.comcaymanchem.com |

Table 2: Common Fluorogenic Substrates for Different Proteasome Activities

| Proteasome Activity | Peptide Substrate | Fluorophore | Reference |

| Chymotrypsin-like (β5) | Suc-Leu-Leu-Val-Tyr-AMC | AMC | stressmarq.com |

| Chymotrypsin-like (β5) | Z-Leu-Leu-Leu-AMC | AMC | caymanchem.com |

| Trypsin-like (β2) | Boc-Leu-Arg-Arg-AMC | AMC | nih.gov |

| Caspase-like (β1) | Z-Leu-Leu-Glu-AMC | AMC | stressmarq.comchemimpex.com |

Table 3: Reported Kinetic Parameters of Proteasome Chymotrypsin-like Activity Using a Similar Substrate (Suc-LLVY-AMC) in Rat Tissues

| Tissue | Age Group | Km (μM) | Vmax (RFU x s⁻¹ x g⁻¹) | Reference |

| Liver | Newborn | - | 2.67 ± 1.33 | nih.gov |

| Brain | Newborn | - | 8.05 ± 1.47 | nih.gov |

| Lens | Newborn | - | 0.23 ± 0.14 | nih.gov |

| Brain | 2-24 months | ~20-30 | - | nih.gov |

| Lens | 2-24 months | ~25-40 | - | nih.gov |

| Data presented for Suc-Leu-Leu-Val-Tyr-AMC, a commonly used substrate for chymotrypsin-like activity, to illustrate typical kinetic values obtained in research. Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax (maximal velocity). RFU = Relative Fluorescence Units. |

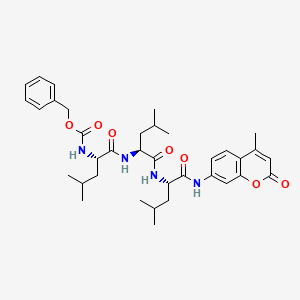

Structure

2D Structure

特性

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N4O7/c1-21(2)15-28(33(42)37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)38-34(43)29(16-22(3)4)39-35(44)30(17-23(5)6)40-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30H,15-17,20H2,1-7H3,(H,37,42)(H,38,43)(H,39,44)(H,40,45)/t28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZJQSNQQJWUBH-DTXPUJKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Mechanisms of Z Leu Leu Leu Amc Hydrolysis

Enzymatic Cleavage and Fluorescence Derepression

Z-Leu-Leu-Leu-AMC is specifically designed as a fluorogenic substrate for the chymotrypsin-like activity of the proteasome, a large protein complex responsible for degrading unnecessary or damaged proteins. caymanchem.commedchemexpress.comechelon-inc.com The substrate consists of a tripeptide, Leucyl-Leucyl-Leucine, which is recognized by the active site of the enzyme. This peptide is protected at its N-terminus by a benzyloxycarbonyl (Z) group and is linked at its C-terminus to the amino group of 7-amino-4-methylcoumarin (B1665955) (AMC) via an amide bond. bio-techne.com

In its intact, uncleaved state, the Z-LLL-AMC molecule exhibits minimal fluorescence. This phenomenon is a form of static quenching. researchgate.net The electronic conjugation of the AMC fluorophore is altered by the attached peptide, which changes the energy gap for excitable electrons. researchgate.net Consequently, the fluorescence of the coumarin (B35378) group is effectively suppressed. bio-techne.comresearchgate.net

When the proteasome's chymotrypsin-like peptidase activity recognizes and binds the substrate, it catalyzes the hydrolysis of the amide bond between the C-terminal leucine (B10760876) and the AMC molecule. rndsystems.com This enzymatic cleavage releases the AMC group. echelon-inc.com Once liberated from the quenching effects of the peptide, the free AMC molecule becomes highly fluorescent. rndsystems.comnih.gov This process is known as fluorescence derepression, where the enzymatic action directly results in a significant increase in the fluorescence signal. The intensity of this signal is directly proportional to the amount of AMC released and, therefore, to the activity of the enzyme.

Kinetic Principles of Z-Leu-Leu-Leu-AMC Substrate Hydrolysis

The hydrolysis of Z-Leu-Leu-Leu-AMC by the proteasome follows established principles of enzyme kinetics, which can typically be described by the Michaelis-Menten model. This model relates the initial velocity of an enzymatic reaction (V₀) to the concentration of the substrate ([S]). The key parameters derived from this model are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Kₘ (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity between the enzyme and the substrate; a lower Kₘ indicates a higher affinity.

Vₘₐₓ (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency.

kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E], where [E] is the enzyme concentration).

In a typical assay, the rate of AMC release is monitored over time. Under conditions where the substrate concentration is not limiting, the rate of fluorescence increase is linear and directly proportional to the proteasome's enzymatic activity. Research studies often use these kinetic principles to compare the efficacy of different substrates or the effects of inhibitors. For instance, the steric properties of the leaving group can influence the rate of cleavage. A study comparing the hydrolysis of two different fluorogenic substrates by the 20S proteasome demonstrated that the smaller AMC-conjugated substrate was cleaved significantly faster than one with a bulkier rhodamine group, likely due to easier entry into the catalytic core. nih.gov

Table 1: Comparative Hydrolysis of Fluorogenic Proteasome Substrates

| Substrate | Enzyme Concentration (nM) | Incubation Time (hours) | Percent Cleavage (%) |

|---|---|---|---|

| LLVY-AMC | 5 | 4 | ~21% |

| LLVY-Rhodamine110 | 5 | 4 | ~7% |

This table is adapted from research findings on similar chymotrypsin-like substrates to illustrate kinetic comparisons. Data sourced from a study on 20S proteasome hydrolysis. nih.gov

Spectrofluorometric Detection Modalities for AMC Release

The detection of enzymatic activity using this compound is accomplished through spectrofluorometry. This technique measures the fluorescence intensity of the sample, allowing for quantitative analysis of the released AMC. The liberated 7-amino-4-methylcoumarin has distinct excitation and emission spectra that are used for its detection. caymanchem.comcaymanchem.com

The standard procedure involves incubating the enzyme source (such as purified proteasome or cell lysates) with a defined concentration of the this compound substrate in a suitable reaction buffer. ubpbio.com The reaction is typically carried out in a 96-well plate format, enabling high-throughput analysis. ubpbio.comubpbio.com The fluorescence is then measured at regular intervals using a fluorometer or a fluorescent microplate reader. ubpbio.com

The key spectrofluorometric parameters for detecting the release of free AMC are well-established. caymanchem.comechelon-inc.com

Table 2: Spectrofluorometric Properties for AMC Detection

| Parameter | Wavelength Range (nm) |

|---|---|

| Excitation Wavelength (λex) | 340-380 |

| Emission Wavelength (λem) | 440-460 |

Data compiled from multiple sources. caymanchem.comechelon-inc.comubpbio.comhellobio.com

The instrument is set to excite the sample within the optimal range for AMC (typically around 360 nm) and to detect the emitted light at the peak emission wavelength (around 460 nm). echelon-inc.comubpbio.com The increase in fluorescence intensity over time provides a direct measure of the reaction rate. ubpbio.com To ensure that the measured activity is specific to the proteasome, control experiments are often performed using specific proteasome inhibitors, such as MG-132 or epoxomicin (B1671546). ubpbio.comubpbio.com The signal remaining in the presence of these inhibitors is considered background and is subtracted from the test measurements. ubpbio.com

Z Leu Leu Leu Amc in Proteasome System Characterization

Assessment of Proteasome Chymotrypsin-like Activities

The chymotrypsin-like activity is one of the major proteolytic activities of the proteasome, responsible for cleaving peptide bonds after hydrophobic amino acid residues. Z-Leu-Leu-Leu-AMC, with its leucine (B10760876) residues, is specifically designed to be a preferred substrate for this activity. echelon-inc.comadipogen.comhellobio.comsigmaaldrich.com

Constitutive 20S Proteasome Catalytic Subunits

The constitutive 20S proteasome is the core catalytic component of the proteasome system. Its chymotrypsin-like activity is primarily attributed to the β5 catalytic subunit. Z-Leu-Leu-Leu-AMC is a commonly used fluorogenic substrate to measure the activity of the constitutive 20S proteasome. echelon-inc.comadipogen.comsigmaaldrich.com Studies often utilize purified 20S proteasomes or cell lysates to assess this activity using Z-Leu-Leu-Leu-AMC. caymanchem.comtargetmol.com

26S Proteasome Complex Component Activities

The 26S proteasome is a larger complex formed by the 20S core particle capped by one or two 19S regulatory particles. While the 20S core contains the catalytic sites, the 19S regulators are involved in substrate recognition, unfolding, and translocation into the 20S chamber. Z-Leu-Leu-Leu-AMC is also utilized to measure the chymotrypsin-like activity within the context of the 26S proteasome complex. caymanchem.comtargetmol.comvincibiochem.itlabchem.com.my This allows for the study of how the 19S regulatory particle might influence the catalytic activity of the 20S core.

Differentiation from Other Proteasomal Proteolytic Activities

The proteasome possesses multiple distinct catalytic activities. Besides the chymotrypsin-like activity, the 20S proteasome also exhibits trypsin-like and peptidylglutamyl-peptide hydrolase (caspase-like) activities. Using specific fluorogenic substrates allows researchers to differentiate and quantify these individual activities.

Contrast with Trypsin-like Activities (e.g., Z-Ala-Arg-Arg-AMC)

The trypsin-like activity of the proteasome is mediated by the β2 catalytic subunit (or β2i in immunoproteasomes) and cleaves peptide bonds after basic residues, such as arginine or lysine. Z-Ala-Arg-Arg-AMC (Z-ARR-AMC) is a fluorogenic substrate commonly used to measure this trypsin-like activity. invivochem.cnnih.gov Similar to the distinction between chymotrypsin-like and caspase-like activities, the hydrolysis of Z-Leu-Leu-Leu-AMC (chymotrypsin-like) is distinct from the hydrolysis of Z-Ala-Arg-Arg-AMC (trypsin-like). researchgate.netresearchgate.net Different inhibitors or experimental conditions can selectively affect one activity without significantly impacting the other. researchgate.net This differential sensitivity underscores the presence of separate catalytic sites within the proteasome responsible for these distinct proteolytic activities. researchgate.net

| Substrate | Preferred Cleavage Site | Proteasome Activity Measured | Primary Catalytic Subunit |

| Z-Leu-Leu-Leu-AMC | After hydrophobic residue (Leu) | Chymotrypsin-like | β5c (Constitutive) |

| Z-Ala-Arg-Arg-AMC | After basic residue (Arg) | Trypsin-like | β2c (Constitutive) |

The use of Z-Leu-Leu-Leu-AMC in conjunction with substrates for other proteasomal activities, such as Z-Leu-Leu-Glu-AMC and Z-Ala-Arg-Arg-AMC, is crucial for a comprehensive understanding of proteasome function and for characterizing the specificity of proteasome modulators. researchgate.netresearchgate.net

Comparative Substrate Utilization within Chymotrypsin-like Sites (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

The chymotrypsin-like activity of the 20S proteasome is predominantly associated with the β5 subunits (β5c in constitutive proteasomes and β5i in immunoproteasomes) and is characterized by a preference for cleavage after hydrophobic amino acid residues universiteitleiden.nlportlandpress.com. Z-Leu-Leu-Leu-AMC (Z-LLL-AMC) is utilized as a fluorogenic substrate to measure this specific chymotrypsin-like peptidase activity of the 20S proteasome adipogen.commedchemexpress.comechelon-inc.com.

Another widely used fluorogenic substrate for assaying the chymotrypsin-like activity of mammalian 20S and 26S proteasomes is Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) novoprolabs.combiopioneer.com.twabcam.comnih.govbachem.comubpbio.com. Suc-LLVY-AMC is frequently considered the substrate of choice for monitoring the activity of the β5c and β5i subunits universiteitleiden.nl. Both this compound and Suc-LLVY-AMC release the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) upon hydrolysis by the proteasome, allowing for continuous monitoring of activity via fluorescence detection novoprolabs.combiopioneer.com.twnih.govubpbio.comubpbio.comnovoprolabs.comubpbio.com.

Research findings indicate that while both substrates report on chymotrypsin-like activity, their utilization and response to certain modulators can differ, highlighting nuances in the catalytic site or substrate access. For instance, studies investigating the effects of transforming growth factor-β (TGF-β) on proteasomal activity observed that TGF-β selectively decreased the hydrolysis of this compound in a concentration-dependent manner. Notably, this selective inhibition by TGF-β was not observed for the hydrolysis of other substrates, including Suc-Leu-Leu-Val-Tyr-AMC or Z-Leu-Leu-Glu-AMC (a substrate for caspase-like activity) physiology.org.

Furthermore, investigations into proteasome inhibitors have also revealed differential effects on the hydrolysis of these substrates. The peptide aldehyde inhibitor z-LLL-CHO (MG132) was found to potently inhibit the hydrolysis of this compound in cell extracts. In contrast, z-LLL-CHO was a weaker inhibitor of Suc-LLVY-AMC hydrolysis physiology.org. Similarly, recombinant HSP90 was shown to decrease the hydrolysis of this compound but did not affect the hydrolysis of Suc-LLVY-AMC physiology.org. These findings suggest that while both this compound and Suc-LLVY-AMC are cleaved by the chymotrypsin-like site, their interactions with the enzyme or susceptibility to inhibitors and cellular factors may vary.

Comparative studies, such as those involving different species' proteasomes, also provide insights. While Suc-LLVY-AMC is a standard substrate for human β5 subunits, its cleavage efficiency can differ when used with proteasomes from other organisms, like Schistosoma mansoni biorxiv.org. This underscores that substrate preference, even within the same catalytic activity type, can have species-specific variations.

The use of both this compound and Suc-LLVY-AMC in proteasome activity assays allows for a more comprehensive characterization of the chymotrypsin-like site and its regulation. Differences in hydrolysis rates or inhibition profiles between these substrates can provide valuable information about the specific nature of the proteolytic activity being measured and the impact of various biological or chemical agents.

The table below summarizes the key fluorogenic substrates discussed for different proteasome activities, including those for the chymotrypsin-like site:

| Substrate | Preferred Proteasome Activity | Target Subunit(s) | PubChem CID |

| Z-Leu-Leu-Leu-AMC (this compound) | Chymotrypsin-like | β5c, β5i | Not readily available in search results for this compound, but distinct from Z-LLE-AMC |

| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Chymotrypsin-like | β5c, β5i | 10234210 novoprolabs.combiopioneer.com.twabcam.comciteab.com |

| Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) | Caspase-like (PGPH) | β1c, β1i | 25108642 novoprolabs.comnih.govnih.govinvivochem.cn |

| Boc-Leu-Leu-Arg-AMC (Boc-LRR-AMC) or Z-Arg-Leu-Arg-AMC (Z-LRR-AMC) | Trypsin-like | β2c, β2i | Not specified in search results for Boc-LRR-AMC or Z-LRR-AMC, but Z-Leu-leu-arg-amc has CID 90478189 nih.gov |

Note: While this compound is consistently described as a chymotrypsin-like substrate adipogen.commedchemexpress.comechelon-inc.com, a definitive PubChem CID specifically for Z-Leu-Leu-Leu-AMC (CAS 152015-61-7) was not explicitly found in the initial PubChem search result which listed Z-Leu-Leu-Glu-AMC (CID 25108642) nih.gov. However, other sources confirm this compound's use for chymotrypsin-like activity, distinct from Z-LLE-AMC physiology.org.

Cellular and Molecular Applications of Z Leu Leu Leu Amc

Investigation of Proteasome Activity in Cell Lysates and Extracts

A primary application of Z-Leu-Leu-Leu-AMC is the measurement of proteasome activity in prepared cell lysates and extracts following various experimental manipulations. caymanchem.comcaymanchem.com This approach allows researchers to quantify changes in proteasomal chymotrypsin-like activity in response to specific stimuli, genetic modifications, or environmental conditions. Studies have successfully employed Z-LLL-AMC to measure this activity in crude cell extracts, demonstrating its suitability for complex biological samples. researchgate.netoup.com For accurate assessment of proteasome-specific activity, it is a common practice to include controls where lysates are pre-treated with known proteasome inhibitors. ubpbio.comcalibrescientific.com Subtracting the residual fluorescence in the presence of inhibitors helps to account for any non-proteasomal enzymatic cleavage of the substrate. ubpbio.comcalibrescientific.com Research has shown that the kinetics of this compound hydrolysis in cell extracts can be influenced by factors such as the depletion rate of Insulin-Degrading-Enzyme (IDE). researchgate.net

Utilization in Cell-Free Protein Synthesis Systems for Protease Studies

While direct evidence from the provided sources regarding the specific use of Z-Leu-Leu-Leu-AMC in cell-free protein synthesis systems is limited, its fundamental role as a fluorogenic substrate for proteasomal activity makes it conceptually applicable to such systems. Cell-free protein synthesis platforms offer a controlled environment to study protein synthesis and degradation pathways. Incorporating this compound into cell-free systems designed to reconstitute or include proteasomal components would enable real-time monitoring of proteasome-mediated protein breakdown through the detection of released AMC fluorescence. This could be valuable for dissecting the mechanisms of proteasomal degradation and studying the activity of associated proteases in a simplified setting.

Elucidation of Proteasome Involvement in Specific Biological Processes

Studies utilizing Z-Leu-Leu-Leu-AMC, often in conjunction with specific inhibitors, have been instrumental in uncovering the roles of the proteasome in various biological contexts.

Neurite Formation Regulation

The proteasome has been implicated in the intricate process of neurite formation. A protease capable of degrading Z-Leu-Leu-Leu-AMC (also referred to as Z-Leu-Leu-Leu-MCA) has been identified and characterized as a proteasome. nih.gov Inhibition of this specific proteolytic activity using the peptide aldehyde Z-Leu-Leu-leucinal (Z-LLLal), a known proteasome inhibitor, has been observed to induce neurite outgrowth in PC12 cells. sigmaaldrich.comnih.govdonginbio.com This finding suggests that the proteasome's chymotrypsin-like activity, as measured by this compound hydrolysis, plays a regulatory role in controlling neurite formation.

Proteasome Function in Disease Models (e.g., Parkinson's Disease research)

Dysfunctional proteasomal activity is increasingly recognized as a contributing factor in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease. novoprolabs.comnih.govpsu.eduresearchgate.net While Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) is frequently used in studies linking protein degradation and neurodegenerative diseases like Parkinson's, where proteasome impairment is noted novoprolabs.com, this compound's specificity for the chymotrypsin-like site allows for the investigation of this particular proteasomal activity in disease models. Research into sporadic Parkinson's disease has involved assessing the enzymatic activities of the 20S proteasome, including the chymotrypsin-like activity, using fluorogenic substrates. psu.edu Alterations in this compound hydrolysis can serve as an indicator of specific proteasomal deficits relevant to the disease state.

Sperm Proteasomes and Fertilization Mechanisms (e.g., porcine ova studies)

The involvement of sperm-associated proteasomes in mammalian fertilization has been demonstrated through various studies. oup.comresearchgate.net Investigations utilizing porcine ova have employed Z-Leu-Leu-Leu-AMC to specifically measure the chymotrypsin-like activity present in sperm proteasomes. oup.comoup.complos.orgtandfonline.comtandfonline.com Findings suggest that pre-incubation of porcine ova with isolated sperm proteasomes can lead to a reduced in vitro fertilization rate. oup.comresearchgate.net This effect is potentially mediated by the degradation of the sperm-receptor protein ZPC on the zona pellucida, a process attributed to the chymotrypsin-like activity of the sperm proteasome. oup.comresearchgate.net Furthermore, the measurement of chymotrypsin-like activity using this compound in live boar spermatozoa has provided insights into the relationship between sperm-surface ATP and proteasomal function during fertilization. tandfonline.comtandfonline.com

Analysis of Modulators and Inhibitors of Proteasomal Function

Z-Leu-Leu-Leu-AMC is an essential tool for characterizing the effects of compounds that modulate or inhibit proteasomal activity. By quantifying the rate of this compound hydrolysis in the presence of potential modulators, researchers can determine their specific impact on the chymotrypsin-like site of the proteasome. For instance, the peptide aldehyde MG132 (Z-Leu-Leu-Leu-CHO), a well-established proteasome inhibitor, has been shown to potently inhibit the hydrolysis of this compound in cell extracts. donginbio.comphysiology.orgnih.gov Comparative studies have indicated that MG132 exhibits a stronger inhibitory effect on the chymotrypsin-like activity (assayed with this compound) compared to other proteasomal activities. donginbio.comresearchgate.net Transforming growth factor (TGF)-β has also been observed to selectively reduce the hydrolysis of this compound, suggesting a specific modulatory effect on this proteasomal activity. physiology.orgnih.gov Additionally, Heat shock protein (HSP)90 has been identified as a potent inhibitor of this compound hydrolysis in vitro. caymanchem.comphysiology.orgnih.gov

Here is a table summarizing some research findings related to this compound and proteasome activity:

| Study Context | Compound/Treatment | Effect on this compound Hydrolysis (Chymotrypsin-like activity) | Other Observations | Source |

| Cell extracts | Z-LLL-CHO (MG132) | Potent inhibition (IC₅₀ = 24 nM) | Also inhibited Suc-LLVY-AMC and Z-LLE-AMC hydrolysis, but less potently. Increased p27KIP1 and decreased cell proliferation. | physiology.orgnih.gov |

| Cultured cortical neurons | Z-LLLal (MG132) | Dose-dependent inhibition | Suppressed proteasome activity. | nih.gov |

| Cell extracts | TGF-β | Selectively decreased hydrolysis in a concentration-dependent manner | Did not inhibit Suc-LLVY-AMC or Z-LLE-AMC hydrolysis. Increased intracellular oxidative injury. Increased p27KIP1 expression. | physiology.orgnih.gov |

| Cytosolic extracts | Hydrogen peroxide (10 µM) | Decreased hydrolysis | Did not decrease Suc-LLVY-AMC hydrolysis. | physiology.orgnih.gov |

| Cytosolic extracts | Recombinant HSP90 | Decreased hydrolysis | Inhibitory effect blocked by geldanamycin. Did not decrease Suc-LLVY-AMC hydrolysis. | caymanchem.comphysiology.orgnih.gov |

| Porcine ova pre-incubation with sperm proteasomes | Isolated sperm proteasomes | Higher activity measured | Reduced fertilization rate in vitro, potential degradation of ZPC. | oup.comresearchgate.net |

| Boar spermatozoa | Apyrase | No major differences observed | Investigated role of sperm-surface ATP. | tandfonline.comtandfonline.com |

| Boar spermatozoa | Ca-ionophore | Major increase recorded | Investigated role of sperm-surface ATP. | tandfonline.comtandfonline.com |

Characterization of Endogenous Proteasome Inhibitors (e.g., Heat-Shock Protein 90)

Endogenous proteins can modulate proteasome activity. Heat-Shock Protein 90 (HSP90), a molecular chaperone, has been investigated for its potential role in inhibiting proteasomal activity. Studies have utilized this compound to probe this interaction. Research indicates that HSP90 can inhibit the hydrolysis of this compound by the proteasome in vitro. physiology.orgnih.govnih.gov. For instance, hydrolysis of this compound, but not Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), was shown to decrease in cytosolic extracts in the presence of recombinant HSP90 physiology.org. This inhibitory effect of HSP90 on this compound hydrolysis was reported to be prevented by preincubation with geldanamycin, an inhibitor of HSP90's biological functions physiology.org. These findings suggest that HSP90 can act as an endogenous modulator of proteasome activity, specifically impacting the chymotrypsin-like site, as measured by this compound cleavage physiology.orgnih.gov.

| Endogenous Modulator | Effect on this compound Hydrolysis | Notes | Source |

| HSP90 | Decreased | Effect reversed by geldanamycin. | physiology.org |

| Hydrogen Peroxide | Decreased | Effect specific to this compound. | nih.gov |

| alpha-crystallin | Partly prevented decrease | Observed in human lens epithelium. | nih.gov |

Assessment of Exogenous Chemical Modulators (e.g., Ritonavir (B1064), MG132, Epoxomicin)

This compound is a standard substrate for assessing the impact of exogenous chemical modulators, particularly inhibitors, on proteasome activity. By measuring the reduction in this compound cleavage, the potency and specificity of these compounds can be determined.

MG132: MG132 (Z-Leu-Leu-Leu-al) is a well-characterized, potent, reversible, and cell-permeable proteasome inhibitor wikipedia.orgtranscriptionfactor.org. It is known to inhibit the chymotrypsin-like activity of the 20S proteasome medchemexpress.comiscabiochemicals.com. Studies frequently use this compound as a substrate to determine the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) of MG132 against this specific proteasome activity iscabiochemicals.com. MG132 potently inhibits this compound hydrolysis in cell extracts nih.gov. When used in cell lysates, pre-treatment with proteasome inhibitors like MG132 can help differentiate proteasome activity from other cellular proteases that might cleave the substrate ubpbio.comcalibrescientific.comubpbio.com.

Epoxomicin (B1671546): Epoxomicin is a naturally occurring, potent, and selective irreversible proteasome inhibitor wikipedia.orgebiohippo.com. It primarily targets the chymotrypsin-like activity of the proteasome ebiohippo.compnas.org. This compound is used in assays to demonstrate the inhibitory effect of epoxomicin on this specific proteasomal activity pnas.org. Studies using biotinylated-epoxomicin have shown that it covalently binds to the catalytic subunits responsible for chymotrypsin-like activity pnas.org.

Ritonavir: Ritonavir is an antiretroviral medication primarily known as an HIV protease inhibitor and a pharmacokinetic enhancer of other protease inhibitors wikipedia.orgebi.ac.ukwikipedia.org. While its primary target is viral protease, there are reports of modification of proteasome peptidase activities by ritonavir ebi.ac.uk. This compound could potentially be used as a substrate in research investigating any direct or indirect effects of ritonavir on the proteasome's chymotrypsin-like activity, although its main mechanism of action is not proteasome inhibition wikipedia.orgebi.ac.uk.

The use of this compound allows for quantitative assessment of the impact of these exogenous compounds on the proteasome's chymotrypsin-like activity.

| Exogenous Modulator | Type of Modulator | Effect on this compound Hydrolysis | Notes | Source |

| MG132 | Inhibitor | Decreased | Potent, reversible inhibitor of chymotrypsin-like activity. | nih.govwikipedia.orgiscabiochemicals.com |

| Epoxomicin | Inhibitor | Decreased | Potent, selective, irreversible inhibitor of chymotrypsin-like activity. | wikipedia.orgebiohippo.compnas.org |

| Ritonavir | Inhibitor (HIV protease) | Reported modification of proteasome activity | Primarily targets HIV protease; potential indirect effects on proteasome. | wikipedia.orgebi.ac.uk |

Advanced Methodologies and Analytical Approaches with Z Leu Leu Leu Amc

Quantitative Fluorometric Assay Development and Optimization

The development of quantitative fluorometric assays using Z-Leu-Leu-Leu-AMC hinges on the principle of detecting the liberated AMC fluorophore. In these assays, Z-LLL-AMC is incubated with a sample containing the protease of interest, typically the 20S or 26S proteasome caymanchem.compubcompare.ai. Upon proteolytic cleavage of the peptide bond between the C-terminal leucine (B10760876) and the AMC moiety, the free AMC becomes highly fluorescent. This fluorescence can be measured using a fluorometer or a fluorescence microplate reader. The excitation wavelength for free AMC is typically in the range of 340-380 nm, and the emission wavelength is in the range of 440-460 nm invivochem.cncaymanchem.comhellobio.compubcompare.ai. The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage, and thus, the activity of the protease.

Optimization of fluorometric assays with this compound involves determining the appropriate substrate concentration, buffer conditions (pH, ionic strength), temperature, and incubation time to ensure linearity and sensitivity of the signal. Reaction conditions often need to be optimized for each specific application and sample type adipogen.com. This compound is typically supplied as a solid lyophilized powder and is soluble in DMSO, which is a common solvent for preparing stock solutions adipogen.comhellobio.com. Purity is a critical factor for reliable results, with preparations typically being ≥95% by HPLC adipogen.comhellobio.com.

Integration with High-Throughput Screening Platforms in Protease Discovery

The fluorometric detection method using Z-Leu-Leu-Leu-AMC is well-suited for integration with high-throughput screening (HTS) platforms. HTS allows for rapid screening of large libraries of compounds to identify potential protease inhibitors or activators. The use of fluorescence microplate readers, capable of reading multiple samples simultaneously in formats such as 96-well plates, facilitates this integration ubpbio.com.

This compound is described as useful for inhibitor screening and kinetic analysis adipogen.comhellobio.com. By measuring the reduction in fluorescence signal in the presence of test compounds, researchers can identify molecules that inhibit the chymotrypsin-like activity of the proteasome. Kinetic analysis, such as determining Km and Vmax values, can also be performed using varying concentrations of this compound and monitoring the reaction rate, providing insights into enzyme kinetics and inhibitor potency. The ability to perform these measurements in a high-throughput format accelerates the discovery of novel protease modulators.

Emerging Electrochemical Detection Strategies for Protease Activity Quantification

Based on the available search results, there is no information detailing the use of emerging electrochemical detection strategies specifically for quantifying protease activity using Z-Leu-Leu-Leu-AMC. The primary detection method described for this compound-based assays is fluorescence spectroscopy, relying on the inherent fluorescent properties of the liberated AMC molecule.

Considerations for Assay Specificity and Endogenous Interference in Biological Samples

Assay specificity when using Z-Leu-Leu-Leu-AMC is primarily defined by its cleavage by the chymotrypsin-like active site of the 20S proteasome adipogen.comneobioscience.cominvivochem.cncaymanchem.comhellobio.compubcompare.ai. However, in complex biological samples such as cell lysates or tissue extracts, other endogenous proteases might exhibit some level of activity towards the this compound substrate, leading to potential interference.

To address endogenous interference and ensure that the measured activity is specifically attributable to the target protease (e.g., the proteasome), control experiments are crucial. A common approach involves performing parallel assays in the presence and absence of a specific inhibitor for the protease of interest. For instance, when assaying proteasome activity, a potent and specific proteasome inhibitor (such as MG-132, PS-341, or epoxomicin) can be included in the reaction. The fluorescence signal observed in the presence of the inhibitor represents the background activity from other enzymes, which can then be subtracted from the total activity measured without the inhibitor to yield the specific proteasome activity calibrescientific.com.

Furthermore, challenges in using peptide-based AMC substrates in complex biological matrices, such as limited access to the active site within cellular structures or interference from other fluorescent compounds, have been noted in the context of related AMC substrates. While this compound is typically used in cell lysates after experimental treatment caymanchem.com, careful sample preparation and validation steps are necessary to minimize potential interference and ensure accurate quantification of target protease activity.

Theoretical Frameworks and Future Directions in Z Leu Leu Leu Amc Research

Contribution to Understanding Protease Substrate Recognition and Specificity

Z-Leu-Leu-Leu-AMC serves as a key substrate for probing the substrate recognition profiles and specificity of certain proteases, most notably the chymotrypsin-like activity of the 20S proteasome. adipogen.comcaymanchem.comvwr.com The cleavage of this specific tripeptide sequence by the proteasome highlights the enzyme's preference for hydrophobic residues, such as leucine (B10760876), at specific positions within its substrates.

Studies comparing the hydrolysis of Z-Leu-Leu-Leu-AMC with other peptide substrates by different proteases provide insights into their distinct active site characteristics and substrate preferences. For instance, research on the Mycobacterium tuberculosis ClpP1P2 protease demonstrated that Z-Leu-Leu-Leu-AMC is a poor substrate compared to peptides like Z-Gly-Gly-Leu-AMC or Suc-Leu-Tyr-AMC. This differential cleavage pattern underscores the utility of Z-Leu-Leu-Leu-AMC in differentiating protease activities and understanding the nuances of their substrate binding pockets.

The application of Z-Leu-Leu-Leu-AMC in kinetic analysis and inhibitor screening further aids in dissecting protease specificity. adipogen.comcaymanchem.com By measuring the rate of hydrolysis and how it is affected by inhibitors, researchers can infer details about the enzyme-substrate interaction and the structural requirements for substrate recognition.

The following table illustrates the relative hydrolysis rates of various peptide substrates, including Z-Leu-Leu-Leu-AMC, by M. tuberculosis ClpP1P2, demonstrating the enzyme's substrate preferences.

| Peptide Substrate | Relative Rate of Hydrolysis (%) |

| Z-Gly-Gly-Leu-AMC | 100.0 |

| Suc-Leu-Tyr-AMC | 11.5 |

| Suc-Leu-Leu-Val-Tyr-AMC | 0.8 |

| Z-Leu-Leu-Leu-AMC | 0.15 |

Implications for Unraveling Protease Regulatory Mechanisms and Pathways

The use of Z-Leu-Leu-Leu-AMC as a probe for proteasomal activity has provided crucial insights into how proteolytic pathways are regulated within cells. Studies have shown that changes in the hydrolysis rate of Z-Leu-Leu-Leu-AMC can correlate with the modulation of proteasomal function by signaling molecules or in different physiological states.

For example, transforming growth factor-beta (TGF-β), a potent inhibitor of cell growth, has been shown to selectively decrease the hydrolysis of Z-Leu-Leu-Leu-AMC by the proteasome. This finding suggests a potential mechanism by which TGF-β exerts its growth inhibitory effects, linking the regulation of a specific proteasomal activity to cell cycle control pathways. The observed decrease in Z-Leu-Leu-Leu-AMC hydrolysis in response to TGF-β highlights how this substrate can be used to monitor the impact of external signals on intracellular proteolytic processes.

Furthermore, investigating the activity of the proteasome using Z-Leu-Leu-Leu-AMC in the context of diseases, such as neurodegenerative disorders where proteasomal dysfunction is implicated, contributes to understanding the involvement of proteolytic pathways in disease pathogenesis.

Potential for Novel Protease Discovery and Characterization Tools

While Z-Leu-Leu-Leu-AMC is primarily associated with studying the proteasome, its design as a fluorogenic peptide substrate with a defined cleavage sequence makes it a valuable template for developing tools for novel protease discovery and characterization.

The principle of using a peptide sequence coupled to a fluorophore to detect proteolytic activity can be extended to design libraries of diverse peptide substrates. By varying the amino acid sequence, researchers can create probes with different specificities, potentially identifying novel proteases based on their unique cleavage preferences. Z-Leu-Leu-Leu-AMC serves as an example of how a specific sequence can be used to target and measure the activity of a particular class of proteases.

Moreover, in the process of characterizing newly discovered enzymes with proteolytic activity, testing their ability to cleave a panel of known substrates, including Z-Leu-Leu-Leu-AMC, can help to initially classify the novel protease based on its substrate specificity profile. Its use in inhibitor screening can also be applied to novel proteases to identify potential therapeutic targets or to further understand their enzymatic mechanisms. adipogen.comcaymanchem.com

Integration with Systems Biology and Proteomics Approaches

The study of protease activity using substrates like Z-Leu-Leu-Leu-AMC is increasingly being integrated into broader systems biology and proteomics approaches to gain a more holistic understanding of cellular function. Proteases are key players in numerous cellular processes, and their activities are tightly regulated. Analyzing these activities within the context of the entire cellular proteome provides a dynamic view of cellular state.

In proteomics, which involves the large-scale study of proteins, measuring the activity of specific proteases using fluorogenic substrates can complement data on protein abundance and modifications. By correlating changes in Z-Leu-Leu-Leu-AMC hydrolysis with changes in protein levels or the state of signaling pathways, researchers can build more comprehensive models of cellular networks. The proteasome, whose activity is measured by Z-Leu-Leu-Leu-AMC hydrolysis, is a central component of the ubiquitin-proteasome system, a major protein degradation pathway that is intricately linked to many cellular processes.

Q & A

Q. What is Z-LLL-AMC, and what is its primary application in proteasome research?

this compound (Z-Leu-Leu-Leu-AMC) is a fluorogenic substrate designed to measure the chymotrypsin-like (CT-L) activity of the 20S proteasome. It releases the fluorescent compound 7-amino-4-methylcoumarin (AMC) upon cleavage, enabling quantification of proteasome activity via spectrofluorometry (excitation: 340–360 nm; emission: 440–460 nm). This substrate is widely used to study proteasome function in cellular lysates, particularly in contexts like protein degradation regulation and disease models .

Q. How is this compound utilized to measure chymotrypsin-like protease activity in vitro?

- Step 1: Prepare cell lysates (e.g., from 1 × 10⁹ cells) and centrifuge to obtain cytosolic fractions.

- Step 2: Incubate lysates with this compound (typical concentration: 20–100 µM) in assay buffer (pH 7.4, 37°C).

- Step 3: Measure fluorescence intensity at timed intervals using a spectrofluorometer.

- Step 4: Calculate activity by comparing fluorescence to an AMC standard curve. Include controls (e.g., proteasome inhibitors like MG-132) to confirm specificity .

Q. What are the optimal storage conditions for this compound to ensure stability?

this compound should be stored at –20°C in a desiccated environment to prevent hydrolysis and degradation. Reconstituted solutions must be aliquoted and used within 24 hours to avoid loss of activity .

Advanced Research Questions

Q. What experimental controls are essential when using this compound to ensure specificity in proteasome activity assays?

- Inhibitor Controls: Use proteasome-specific inhibitors (e.g., bortezomib for CT-L activity) to confirm signal specificity.

- Blank Controls: Include substrate-free and lysate-free samples to account for autofluorescence.

- Normalization: Normalize activity to total protein content (e.g., via Bradford assay) to control for lysate variability .

Q. How can researchers address variability in this compound-derived activity data across different cell lysate preparations?

- Replicate Design: Perform assays in triplicate and report mean ± SD (as in Fig. 7A of ).

- Standardization: Pre-treat lysates with ATP (to stabilize 26S proteasomes) and avoid freeze-thaw cycles.

- Cross-Validation: Combine this compound with other substrates (e.g., Z-ARR-AMC for trypsin-like activity) to validate proteasome functional states .

Q. What strategies mitigate artifacts when interpreting this compound fluorescence in complex biological samples?

- Signal Deconvolution: Use protease inhibitors (e.g., E-64 for cysteine proteases) to isolate proteasome-specific activity.

- Orthogonal Methods: Validate results with immunoblotting for ubiquitinated proteins or RNAi-mediated proteasome subunit knockdown.

- Kinetic Analysis: Perform time-course assays to distinguish linear vs. non-linear hydrolysis phases .

Q. How should researchers statistically analyze time-course data from this compound-based assays?

Apply repeated-measures ANOVA to assess activity changes over time. For triplicate data (as in ), use paired t-tests between time points. Normalize fluorescence to baseline (t=0) and report fold changes. Tools like GraphPad Prism or R’s lme4 package are recommended for mixed-effects modeling .

Q. What methodological considerations are critical when integrating this compound with other proteasome substrates (e.g., Z-LLE-AMC) in a single study?

- Substrate Competition: Avoid simultaneous use of multiple substrates to prevent competition for proteasome active sites.

- Sequential Assays: Prioritize substrates based on kinetic properties (e.g., measure CT-L activity first due to this compound’s higher Km).

- Data Normalization: Use ratios of CT-L to caspase-like (C-L) or trypsin-like (T-L) activities to evaluate proteasome functional shifts .

Data Contradiction and Reproducibility

Q. How can conflicting results from this compound assays across studies be resolved?

- Protocol Harmonization: Compare buffer conditions (e.g., ATP inclusion, pH) and lysate preparation methods.

- Metadata Reporting: Disclose substrate lot numbers, instrument calibration details, and inhibitor concentrations.

- Inter-Lab Collaboration: Share lysate samples and standardize protocols via consortia like the Association for Biomolecular Resource Facilities (ABRF) .

Q. What steps ensure reproducibility of this compound-based assays in multi-omics studies?

- Pre-Registration: Document experimental designs on platforms like Open Science Framework.

- Raw Data Sharing: Deposit fluorescence readouts in repositories (e.g., Zenodo) with metadata tags.

- Machine-Readable Formats: Use structured data templates (e.g., ISA-Tab) to link proteasome activity data with transcriptomic/proteomic datasets .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。